![molecular formula C11H12O3 B13729184 (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one](/img/structure/B13729184.png)
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one
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Overview
Description
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with an acetyl group and a methyl group, along with a butenone side chain. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-acetyl-5-methylfuran, which can be obtained through the acetylation of 5-methylfuran.
Formation of the Butenone Side Chain: The next step involves the formation of the butenone side chain through a condensation reaction between 4-acetyl-5-methylfuran and an appropriate aldehyde or ketone under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one serves as a crucial building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile for creating derivatives with specific functionalities.
Chemical Reactions
The compound can participate in several types of reactions:
- Oxidation : Converts to carboxylic acids or other oxidized derivatives.
- Reduction : The carbonyl group can be reduced to alcohols or other forms.
- Substitution : Electrophilic substitution can yield various substituted derivatives.
Biology
Research into the biological activities of this compound has revealed potential applications in health and disease management. Studies have indicated its antimicrobial and antioxidant properties.
Recent findings highlight significant biological activities:
- Antioxidant Properties : Demonstrated through assays such as DPPH and ABTS scavenging with IC50 values of 15 µg/mL and 20 µg/mL respectively.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 15 |
ABTS Scavenging | 20 |
Case Studies
- In Vivo Effects on Oxidative Stress : A study on rats showed that administration of this compound significantly reduced oxidative stress markers like malondialdehyde levels while enhancing antioxidant enzyme activities.
- Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF7) and lung cancer (A549) cell lines by inducing apoptosis through caspase pathway activation.
Medicine
The therapeutic potential of this compound is under exploration, particularly for its anti-inflammatory and anticancer properties. The mechanisms of action may include:
- Binding to Enzymes : Modulating metabolic pathways.
- Modulating Receptors : Influencing cellular signaling processes.
- Altering Gene Expression : Affecting genes related to inflammation and cell proliferation.
Industrial Applications
In industry, this compound is utilized in developing new materials, flavors, and fragrances due to its unique chemical properties. Its reactivity allows for the creation of novel compounds that can be tailored for specific applications.
Mechanism of Action
The mechanism of action of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-5-methylfuran: A precursor in the synthesis of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one.
4-(4-acetyl-5-methylfuran-2-yl)butan-2-one: A similar compound with a saturated butanone side chain.
4-(4-acetyl-5-methylfuran-2-yl)but-2-en-2-one: A similar compound with a different position of the double bond in the butenone side chain.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity
Biological Activity
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one, a compound derived from furan derivatives, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, as well as its implications in health and disease.
Chemical Structure and Properties
The compound this compound is characterized by a furan ring substituted with an acetyl group and a butenone moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's reactivity and interaction with biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound possesses strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Scavenging | 15 |
ABTS Scavenging | 20 |
Case Study 1: In Vivo Effects on Oxidative Stress
A recent study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels and increased antioxidant enzyme activities (superoxide dismutase and catalase). This suggests potential therapeutic applications in conditions characterized by oxidative damage.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Apoptotic Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-7(12)4-5-10-6-11(8(2)13)9(3)14-10/h4-6H,1-3H3/b5-4+ |
InChI Key |
IHCAOTLWTQBZPI-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=C(O1)/C=C/C(=O)C)C(=O)C |
Canonical SMILES |
CC1=C(C=C(O1)C=CC(=O)C)C(=O)C |
Origin of Product |
United States |
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